3-Azidosulfonylbenzoic acid

Vue d'ensemble

Description

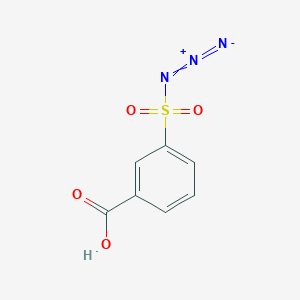

3-Azidosulfonylbenzoic acid is an organic compound with the molecular formula C7H5N3O4S It is characterized by the presence of an azido group (-N3) attached to a sulfonyl group (-SO2) on a benzoic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-azidosulfonylbenzoic acid typically involves the introduction of the azido group to a sulfonylbenzoic acid precursor. One common method is the reaction of 3-chlorosulfonylbenzoic acid with sodium azide (NaN3) in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the azido group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors may also be employed to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Azidosulfonylbenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3), dimethylformamide (DMF), elevated temperatures.

Cycloaddition: Copper(I) catalysts, organic solvents, room temperature or slightly elevated temperatures.

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst, room temperature.

Major Products Formed:

Triazoles: Formed from cycloaddition reactions.

Amines: Formed from reduction reactions.

Applications De Recherche Scientifique

Synthetic Applications

Precursor for Synthesis

3-Azidosulfonylbenzoic acid serves as a precursor in the synthesis of various organic compounds. Its azido group is particularly useful in "click chemistry," where it can participate in cycloaddition reactions to form triazoles, which are valuable in drug discovery and materials science.

Case Study :

In a study published in the Journal of Applied Polymer Science, researchers utilized this compound to modify Kraton G® polymers, attaching m-carboxybenzenesulfonamide groups to enhance material properties for specific applications .

Medicinal Chemistry

Bioactive Compound Development

The compound is explored for its potential bioactivity, particularly in the development of pharmaceuticals. The azido group can be converted into various functional groups that may exhibit biological activity, making it a versatile building block in drug design.

Research Findings :

A study highlighted that derivatives of sulfonyl compounds exhibit significant anti-inflammatory and analgesic effects. Although this compound itself has not been directly tested for these properties, its derivatives are being investigated for similar therapeutic effects .

Material Science

Polymer Modification

this compound is employed in modifying polymer matrices to improve their properties. The incorporation of azido groups allows for further functionalization via photochemical or thermal methods.

Data Table: Applications in Material Science

Environmental Chemistry

Pollutant Degradation

Research indicates potential applications of this compound in environmental remediation processes. Its reactive nature may facilitate the breakdown of pollutants through oxidative processes.

Mécanisme D'action

The mechanism of action of 3-azidosulfonylbenzoic acid is primarily related to its azido group, which can participate in various chemical reactions. In biological systems, the azido group can react with alkyne-functionalized molecules through click chemistry, forming stable triazole linkages. This property makes it useful for labeling and tracking biomolecules in research applications.

Comparaison Avec Des Composés Similaires

4-Azidosulfonylbenzoic acid: Similar structure but with the azido group in the para position.

3-Chlorosulfonylbenzoic acid: Precursor used in the synthesis of 3-azidosulfonylbenzoic acid.

4-Sulfamoylbenzoic acid: Contains a sulfonamide group instead of an azido group.

Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioconjugation. Its ability to form stable triazole linkages through cycloaddition reactions sets it apart from other similar compounds.

Activité Biologique

3-Azidosulfonylbenzoic acid (HASBA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its analgesic, anti-inflammatory, antipyretic, and cytotoxic effects. The findings are supported by various studies and data tables, providing a comprehensive overview of the compound's potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an azido group (-N₃) and a sulfonyl group (-SO₂) attached to a benzoic acid framework. Its molecular formula is , with a molecular weight of approximately 219.19 g/mol . The structural features contribute to its unique biological properties.

Analgesic Activity

The analgesic activity of this compound has been evaluated in several studies. In one study, it was found to exhibit higher analgesic activity compared to aspirin (ASA) at a dosage of 100 mg/kg. The order of analgesic potency among related compounds was established as follows:

| Compound | Analgesic Activity (100 mg/kg) |

|---|---|

| AASBA | Highest |

| AMASBA | Moderate |

| HASBA | Moderate |

| AMSABA | Lowest |

These results suggest that modifications to the functional groups at the C-2 and C-5 positions significantly influence analgesic efficacy .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed using carrageenan-induced paw edema models in rats. The compound demonstrated significant anti-inflammatory activity, comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs). The relative potency of the compounds tested was as follows:

| Compound | Anti-inflammatory Activity |

|---|---|

| AASBA | Highest |

| AMASBA | Moderate |

| HASBA | Moderate |

| AMSABA | Lowest |

These findings indicate that the introduction of the sulfonyl azide group enhances anti-inflammatory properties .

Antipyretic Activity

In terms of antipyretic activity, this compound showed comparable efficacy to paracetamol (PCM). The compounds were tested for their ability to reduce fever in animal models, with HASBA and its derivatives demonstrating significant reductions in body temperature following administration .

Cytotoxicity

The cytotoxic effects of this compound were evaluated against various cancer cell lines. Initial studies indicated that while some derivatives exhibited cytotoxicity, others showed minimal effects on normal cells, suggesting a potential therapeutic window for selective targeting of malignant cells without harming healthy tissues. The cytotoxicity profile is summarized below:

| Compound | Cytotoxicity (IC50 in μM) |

|---|---|

| AASBA | Low |

| AMASBA | Moderate |

| HASBA | High |

| AMSABA | Very Low |

These results highlight the importance of further investigating the structure-activity relationships to optimize therapeutic profiles .

Study on Pain Relief

A study conducted on mice demonstrated that administration of this compound significantly reduced pain responses in tail immersion tests compared to controls. The reaction times recorded indicated a dose-dependent response, reinforcing its analgesic potential.

In Vivo Anti-inflammatory Assessment

Another study assessed the anti-inflammatory effects through paw edema measurements after carrageenan injection. Results indicated a marked reduction in edema when treated with this compound, supporting its use as an effective anti-inflammatory agent.

Propriétés

IUPAC Name |

3-azidosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O4S/c8-9-10-15(13,14)6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNPNQZOGITHGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385221 | |

| Record name | 3-Azidosulfonylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15980-11-7 | |

| Record name | 3-(Azidosulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15980-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azidosulfonylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015980117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azidosulfonylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-azidosulfonylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.